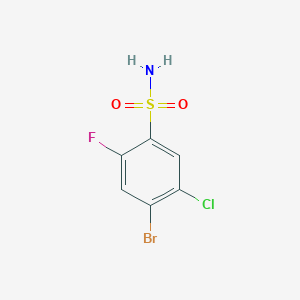

4-Bromo-5-chloro-2-fluorobenzenesulfonamide

Description

Overview of Benzenesulfonamide (B165840) Scaffolds in Organic Synthesis

The benzenesulfonamide scaffold is a foundational structural motif in a vast array of biologically active compounds. rsc.orgnih.gov This framework is a key component in the design of various therapeutic agents, including anticancer, antimicrobial, and antiviral drugs. rsc.orgnih.govtuni.fi In medicinal chemistry, the sulfonamide group can act as a zinc-binding group, enabling it to interact with and inhibit metalloenzymes, a prominent example being carbonic anhydrases (CAs). nih.govresearchgate.net

The versatility of the benzenesulfonamide scaffold allows for synthetic modification through strategies like the "tail approach," where different chemical groups are attached to the core structure to fine-tune the molecule's interaction with biological targets and enhance selectivity. nih.gov The synthesis of these derivatives often involves reactions at the sulfonamide's nitrogen atom or modifications to the aromatic ring, making the scaffold a versatile platform for creating libraries of compounds for drug discovery and development. nih.govnih.gov

Significance of Halogenation in Aromatic Systems for Chemical Reactivity and Synthetic Utility

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) onto an aromatic ring, is a fundamental and powerful tool in organic synthesis. purechemistry.orgwikipedia.org This type of reaction, typically an electrophilic aromatic substitution, allows for the precise modification of a molecule's properties. purechemistry.orgwikipedia.org Introducing halogens can significantly alter the electronic environment of the aromatic ring, which in turn influences its reactivity in subsequent chemical transformations. cymitquimica.com

The reactivity of halogens in these reactions follows the trend F > Cl > Br > I. mt.com Due to the high reactivity of fluorine, its direct introduction can be challenging, while the reactions of chlorine and bromine often require a Lewis acid catalyst to activate the halogen, making it a more potent electrophile. mt.comlibretexts.org

From a synthetic utility perspective, halogen atoms are prized for several reasons:

Modulation of Biological Activity: In pharmaceuticals, the inclusion of halogens can enhance the binding affinity of a drug to its target and improve metabolic stability. myskinrecipes.com

Synthetic Handles: Halogenated aromatic compounds serve as crucial intermediates for building more complex molecular architectures. mt.com The halogen atoms can be readily replaced or used in cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon bonds. myskinrecipes.comnih.gov

Physical Property Modification: Halogens can influence a molecule's lipophilicity, conformation, and other physical characteristics, which are critical for its function and application.

Positional Isomerism and Substituent Effects on Benzenesulfonamide Derivatives

The benzenesulfonamide group itself is an electron-withdrawing and deactivating group, which influences the reactivity of the aromatic ring. When combined with the electron-withdrawing effects of multiple halogen atoms, as seen in 4-Bromo-5-chloro-2-fluorobenzenesulfonamide, the aromatic ring becomes significantly electron-deficient. This electronic nature dictates its chemical behavior, making it less susceptible to further electrophilic attack and more prone to nucleophilic aromatic substitution under certain conditions. The specific positions of the bromine, chlorine, and fluorine atoms create a unique electronic and steric profile that defines the molecule's potential for further synthetic elaboration.

Contextualizing this compound within Contemporary Organic Chemistry Research

This compound is a highly substituted aromatic sulfonamide that serves primarily as a specialized chemical intermediate in organic synthesis. Its value lies in its densely functionalized structure, which offers multiple reactive sites for the construction of more complex target molecules. It is often synthesized from its corresponding precursor, 4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride. cymitquimica.com This sulfonyl chloride is recognized as a valuable intermediate for creating sulfonamides and other sulfonyl-containing compounds for medicinal chemistry and materials science. cymitquimica.com

The presence of three different halogen atoms (F, Cl, Br) at distinct positions provides chemists with a versatile platform for selective, stepwise reactions. For example, the bromine atom is often targeted for metal-catalyzed cross-coupling reactions to introduce new carbon-based fragments. myskinrecipes.com Derivatives of this compound are used as key intermediates in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries. myskinrecipes.com Its distinct, heavily substituted aromatic framework makes it a useful building block for developing complex molecules, such as kinase inhibitors and antimicrobial agents. myskinrecipes.com

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1208077-35-3 oakwoodchemical.com |

| Molecular Formula | C₆H₄BrClFNO₂S oakwoodchemical.com |

| Molecular Weight | 288.52 g/mol oakwoodchemical.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFNO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWWGEQRZSQSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264497 | |

| Record name | 4-Bromo-5-chloro-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208077-35-3 | |

| Record name | 4-Bromo-5-chloro-2-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-chloro-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 5 Chloro 2 Fluorobenzenesulfonamide

Reactivity of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is a key functional group that significantly influences the molecule's chemical properties, particularly its acidity and the nucleophilicity of the nitrogen atom upon deprotonation.

The hydrogen atoms on the nitrogen of the sulfonamide group are acidic. This acidity is a result of the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-), which stabilizes the resulting conjugate base (sulfonamidate anion) through resonance.

The acidity of the N-H protons in 4-Bromo-5-chloro-2-fluorobenzenesulfonamide is further enhanced by the cumulative inductive electron-withdrawing effects of the three halogen atoms on the phenyl ring. The fluorine, chlorine, and bromine atoms pull electron density away from the ring and, consequently, from the sulfonamide group, making the nitrogen protons more electropositive and susceptible to abstraction by a base. This increased acidity facilitates the deprotonation of the sulfonamide to form the corresponding anion, which is a crucial step for its participation in nucleophilic reactions.

Table 1: Factors Influencing the Acidity of the Sulfonamide Group

| Factor | Description | Effect on Acidity |

| Sulfonyl Group (-SO₂-) | Strong electron-withdrawing group. | Stabilizes the conjugate base through resonance, increasing acidity. |

| Halogen Substituents (F, Cl, Br) | Strong inductive electron-withdrawing effects. | Increase the polarization of the N-H bonds, further increasing acidity. |

| Solvent | The polarity and protic/aprotic nature of the solvent. | Can influence the stability of the resulting anion and the equilibrium of the deprotonation reaction. |

Once deprotonated, the nitrogen atom of the sulfonamide becomes a potent nucleophile. This nucleophilic character allows it to participate in various reactions, including the formation of Schiff bases (imines). Schiff base synthesis typically involves the condensation reaction between a primary amine and an aldehyde or ketone.

In a representative reaction, a sulfonamide can react with an aldehyde, such as 5-chloro-2-hydroxybenzaldehyde, to form a sulfonamide-based Schiff base. asianpubs.orgresearchgate.net The mechanism proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the final imine product. The resulting Schiff bases are important ligands in coordination chemistry and can form stable complexes with various metal ions. asianpubs.orgresearchgate.netsemanticscholar.org

Reaction Scheme for Schiff Base Formation (General Example): R-SO₂NH₂ + R'-CHO → R-SO₂N=CHR' + H₂O

This reactivity highlights the synthetic utility of the sulfonamide group in this compound for constructing more complex molecular architectures.

Reactivity of Halogen Substituents (Bromo, Chloro, Fluoro)

The phenyl ring of this compound is adorned with three different halogens, each exhibiting distinct reactivity, particularly in transition metal-catalyzed cross-coupling reactions. The reactivity order for these reactions is generally governed by the carbon-halogen bond dissociation energy, which follows the trend C-Br < C-Cl < C-F.

The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are susceptible to activation by transition metal catalysts, most notably palladium and nickel complexes, enabling a variety of cross-coupling reactions. wikipedia.orgresearchgate.net These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds.

Suzuki Reaction: This reaction involves the coupling of an aryl halide with an organoboron compound (like a boronic acid) and is catalyzed by a palladium(0) complex. nih.govnih.govtcichemicals.com

Sonogashira Reaction: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.govnih.gov

Negishi Reaction: This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org

Due to the significant difference in bond strength, the C-Br bond is considerably more reactive than the C-Cl bond. This difference allows for selective functionalization of the molecule. Under carefully controlled conditions, a cross-coupling reaction can be performed exclusively at the C-Br position, leaving the C-Cl and C-F bonds intact. Achieving coupling at the less reactive C-Cl position typically requires more forcing conditions, such as higher temperatures, different ligands, or more active catalysts.

Table 2: Comparison of Halogen Reactivity in Palladium-Catalyzed Cross-Coupling

| Halogen Bond | Relative Reactivity | Typical Reaction Conditions | Selectivity |

| C-Br | High | Mild conditions (e.g., lower temperatures, standard Pd catalysts). | High selectivity for reaction at the C-Br site over C-Cl and C-F. |

| C-Cl | Moderate | Harsher conditions (e.g., higher temperatures, specialized ligands, nickel catalysts). | Can be activated after C-Br, or selectively with specific catalyst systems. |

| C-F | Very Low | Generally inert under standard Pd-catalyzed coupling conditions. | The C-F bond remains intact, allowing it to be a stable substituent. |

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making it exceptionally stable and generally unreactive under the conditions used for C-Br or C-Cl activation. researchgate.netdntb.gov.ua The functionalization of C-F bonds is a significant challenge in organic chemistry and typically requires specialized methods. nih.gov

Strategies for activating C-F bonds often involve:

The use of highly reactive transition metal complexes, often based on nickel or rhodium, which can undergo oxidative addition into the C-F bond. mdpi.com

Transition-metal-free conditions employing strong Lewis acids to assist in fluoride (B91410) abstraction. researchgate.netdntb.gov.ua

Directed C-F activation where a neighboring functional group helps to coordinate the metal catalyst and facilitate bond cleavage.

For this compound, the C-F bond is expected to be the least reactive of the three halogen substituents. This inherent stability is synthetically advantageous, as it allows the fluorine atom to be retained as a permanent substituent while chemical modifications are performed at the more reactive bromo and chloro positions.

Halogen-metal exchange is another important transformation for aryl halides, typically involving organolithium or Grignard reagents. This reaction replaces a halogen atom with a metal (e.g., lithium or magnesium), creating a new organometallic reagent that can then react with various electrophiles.

The regioselectivity of this exchange is governed by two main factors: the inherent reactivity of the C-X bond (C-Br > C-Cl) and the directing effects of other substituents on the ring.

Kinetic Selectivity: The C-Br bond is more readily cleaved than the C-Cl bond, meaning that under kinetically controlled conditions (e.g., low temperatures), the exchange will preferentially occur at the bromine-substituted position.

Thermodynamic and Directing Effects: The position of other functional groups can influence the site of metalation. Electron-withdrawing groups can stabilize an adjacent carbanion or organometallic species. In this compound, the relative positions of the halogens and the sulfonamide group would direct the regiochemical outcome of such reactions. organic-chemistry.org

Given these principles, it is highly probable that a halogen-metal exchange reaction on this compound would occur selectively at the C-Br bond, yielding a Grignard or organolithium reagent at that position, which could then be used for further synthetic elaborations.

Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is a complex interplay of the electronic effects of its multiple substituents. Understanding these effects is key to predicting the compound's behavior in chemical reactions.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is expected to be significantly deactivated towards electrophilic attack. This is due to the presence of three halogen atoms (bromo, chloro, and fluoro) and a sulfonamide group (-SO₂NH₂), all of which are electron-withdrawing groups. These groups reduce the electron density of the aromatic ring, making it less attractive to electrophiles.

Substitution reactions, if they occur, would be directed to the only available position on the ring, which is ortho to the fluorine atom and meta to the bromine, chlorine, and sulfonamide groups. The strong deactivating nature of the substituents would necessitate harsh reaction conditions, such as high temperatures and the use of potent electrophiles and catalysts.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the aromatic ring makes it a candidate for nucleophilic aromatic substitution. The presence of strongly electron-withdrawing groups, particularly the sulfonamide and the halogens, can stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in NAS reactions. A strong nucleophile could potentially displace one of the halogen atoms, most likely the one most activated by the other substituents. The fluorine atom, being the most electronegative, would typically be the most difficult to displace, while the bromine and chlorine atoms would be more susceptible to substitution.

Influence of Halogens and Sulfonamide on Ring Activation/Deactivation

The deactivating effect of the substituents on the aromatic ring is a combination of inductive and resonance effects.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -Br (Bromo) | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating, ortho-, para-directing |

| -Cl (Chloro) | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating, ortho-, para-directing |

| -F (Fluoro) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating, ortho-, para-directing |

| -SO₂NH₂ (Sulfonamide) | Strongly electron-withdrawing (-I) | Strongly electron-withdrawing (-R) | Strongly deactivating, meta-directing |

The halogens (F, Cl, Br) exert a deactivating influence primarily through their strong negative inductive effect (-I), which withdraws electron density from the ring through the sigma bond. Although they possess lone pairs of electrons that can be donated to the ring via resonance (+R effect), this effect is weaker than their inductive withdrawal.

The sulfonamide group (-SO₂NH₂) is a powerful deactivating group due to both a strong negative inductive effect and a strong negative resonance effect (-R). The sulfur atom, being highly oxidized, withdraws electron density from the ring, and the entire group can delocalize the ring's pi-electrons, further reducing its nucleophilicity. The cumulative effect of these four deactivating groups renders the aromatic ring of this compound highly electron-deficient.

Investigation of Reaction Mechanisms

Detailed mechanistic studies, including kinetic analyses and the identification of reaction intermediates for this compound, are not readily found in the current body of scientific literature. However, general principles allow for a theoretical exploration of these aspects.

Kinetic Studies of Key Transformation Steps

Kinetic studies would be essential to quantify the reactivity of this compound. For a hypothetical electrophilic substitution, the rate law would likely be second order, dependent on the concentrations of both the sulfonamide and the electrophile. The rate constant would be expected to be very low due to the deactivated nature of the ring.

For a nucleophilic aromatic substitution, the rate would depend on the concentration of the sulfonamide and the nucleophile. The reaction would likely follow a two-step mechanism, with the formation of the Meisenheimer complex being the rate-determining step. Kinetic isotope effect studies could be employed to probe the mechanism further.

Identification of Reaction Intermediates

The primary intermediate in an electrophilic aromatic substitution reaction would be a resonance-stabilized carbocation known as a sigma complex or arenium ion. Due to the strong electron-withdrawing nature of the substituents, this intermediate would be highly destabilized, contributing to the slow reaction rate.

In a nucleophilic aromatic substitution reaction, the key intermediate is the Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing groups on the ring of this compound would effectively stabilize this anionic intermediate, thereby facilitating the NAS pathway. Spectroscopic techniques such as NMR and UV-Vis could potentially be used to detect and characterize these transient species under specific reaction conditions.

Computational and Theoretical Investigations of 4 Bromo 5 Chloro 2 Fluorobenzenesulfonamide

Quantum Chemical Calculations (DFT, ab initio) for Molecular Structure Elucidation

Geometry Optimization and Conformational Analysis

Without dedicated computational studies, the optimized molecular geometry, which represents the most stable three-dimensional arrangement of the atoms, remains undetermined. Conformational analysis, which would identify different spatial arrangements of the atoms (conformers) and their relative energies, has also not been reported.

Bond Lengths, Bond Angles, and Dihedral Angles

Specific, calculated values for the bond lengths between the constituent atoms (e.g., C-Br, C-Cl, C-F, S-O, S-N), the angles between these bonds, and the torsional (dihedral) angles that define the molecule's shape are not available.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of molecular stability. This information is currently unavailable for 4-Bromo-5-chloro-2-fluorobenzenesulfonamide.

Charge Distribution and Electrostatic Potential Maps

An analysis of the charge distribution would reveal the partial charges on each atom, indicating regions of electrophilicity and nucleophilicity. An electrostatic potential map visually represents these charge distributions, highlighting areas prone to electrostatic interactions. Such analyses have not been published for this compound.

Spectroscopic Property Prediction and Validation

While experimental spectroscopic data may exist, theoretical predictions of spectra (such as Infrared, Raman, and NMR) are not available. Such predictions are valuable for interpreting experimental data and confirming the molecular structure.

Vibrational Spectroscopy (IR, Raman) Simulations and Experimental Correlation

No published studies containing simulations of the infrared (IR) or Raman spectra for this compound were found. Consequently, a correlation with experimental data cannot be performed.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Analysis

There are no available research articles that present theoretical predictions or detailed analyses of the 1H, 13C, 19F, or other relevant NMR chemical shifts for this compound.

Reaction Pathway Analysis and Transition State Modeling

A search for computational studies on the reaction pathways and transition state modeling involving this compound yielded no specific results. This type of advanced computational analysis has not been published for this compound.

Solvent Effects and Intermolecular Interactions (e.g., Hydrogen Bonding Networks in Solid State)

Detailed theoretical investigations into the effects of different solvents on the properties of this compound, or analyses of its intermolecular interactions and hydrogen bonding networks in the solid state, are not present in the current body of scientific literature.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 Bromo 5 Chloro 2 Fluorobenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the covalent framework of a molecule in solution. For 4-Bromo-5-chloro-2-fluorobenzenesulfonamide, a suite of NMR experiments would be required to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals unequivocally.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei. However, due to the complex substitution pattern on the benzene (B151609) ring, signal overlap and complex coupling patterns are expected. Two-dimensional NMR experiments are crucial for resolving these ambiguities.

¹H NMR: The proton NMR spectrum would be expected to show two aromatic protons. Due to the electronegative substituents, these protons would appear in the downfield region of the spectrum and would likely exhibit coupling to each other and to the fluorine atom.

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogen and sulfonamide groups.

¹⁹F NMR: A ¹⁹F NMR spectrum would show a single resonance, with coupling to the adjacent aromatic protons.

2D-COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between the two aromatic protons, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the signals of protons with their directly attached carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the protons of the sulfonamide group (-SO₂NH₂) would be expected to show correlations to the carbon atom to which the sulfonamide group is attached, as well as to the adjacent carbons. The aromatic protons would also show correlations to multiple carbon atoms in the ring, helping to piece together the connectivity.

A hypothetical table of expected NMR data is presented below, based on typical chemical shifts for similar structures.

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |

| C-1 | - | ~130-135 | H-6 |

| C-2 (F) | - | ~155-160 (d) | H-3 |

| C-3 | ~7.5-7.8 | ~115-120 (d) | C-1, C-2, C-4, C-5 |

| C-4 (Br) | - | ~110-115 | H-3, H-6 |

| C-5 (Cl) | - | ~125-130 | H-3, H-6 |

| C-6 | ~7.8-8.1 | ~120-125 | C-1, C-2, C-4, C-5 |

| NH₂ | ~7.0-7.5 | - | C-1 |

Note: 'd' indicates a doublet due to C-F coupling. Chemical shifts are estimates.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for sulfonamides due to its potential impact on physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphic forms. By analyzing the ¹³C and ¹⁵N chemical shifts and relaxation times in the solid state, subtle differences in molecular packing and conformation between polymorphs can be detected.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) provides essential information about the molecular weight and elemental composition of a compound.

HRMS is used to determine the exact mass of the parent ion with high precision. This allows for the calculation of the elemental formula, confirming the identity of this compound. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the compound's composition.

Expected HRMS Data:

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 287.8921 | (Hypothetical) | C₆H₅BrClFNO₂S |

| [M-H]⁻ | 285.8765 | (Hypothetical) | C₆H₃BrClFNO₂S |

Coupling a chromatographic separation technique with mass spectrometry allows for the assessment of sample purity and the identification of any impurities or degradation products. For a relatively non-volatile compound like a sulfonamide, LC-MS would be the more appropriate technique. A reversed-phase HPLC method could be developed to separate the target compound from any starting materials, byproducts, or degradation products, with the mass spectrometer providing structural information on each separated component.

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation and characterization. For this compound, IMS could be used to determine its collision cross-section (CCS), which is a measure of its rotational-averaged size in the gas phase. This CCS value is a unique physicochemical property that can be used for identification and to gain insights into the molecule's three-dimensional structure. The response of halogenated compounds in IMS can be complex, but it provides a valuable parameter for structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a crystalline material. It provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice, which are governed by various intermolecular interactions.

A single crystal X-ray diffraction experiment on a suitable crystal of this compound would reveal its intrinsic molecular geometry and supramolecular architecture. Benzenesulfonamide (B165840) derivatives frequently crystallize in centrosymmetric space groups, with monoclinic (e.g., P2₁/c) or orthorhombic (e.g., Pna2₁) systems being common.

The crystal packing of sulfonamides is typically dominated by robust intermolecular hydrogen bonds. nih.gov The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). nih.govresearchgate.net It is anticipated that the primary interaction in the crystal lattice of this compound would be the formation of hydrogen-bonded synthons, such as dimers or chains, between the N-H donor of one molecule and a sulfonyl oxygen acceptor of an adjacent molecule. nih.govnih.gov

Table 1: Postulated Crystallographic Data for this compound Based on Analogous Structures

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| a (Å) | 10-20 |

| b (Å) | 5-15 |

| c (Å) | 5-10 |

| α, γ (°) | 90 |

| β (°) | 90-110 (for monoclinic) |

| Key Bond Lengths (Å) | S=O (~1.43), S-N (~1.63), S-C (~1.76) |

| Key Intermolecular Bonds | N-H···O=S hydrogen bonds, Halogen bonds (X···O/N/π) |

Note: This table presents hypothetical data based on typical values for substituted benzenesulfonamides and is for illustrative purposes.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in sulfonamides. nih.govresearchgate.net Different polymorphs arise from variations in the molecular packing and hydrogen-bonding arrangements, which can significantly impact the physicochemical properties of the solid. researchgate.net For instance, the p-amino group and the acidic N1-hydrogen of the sulfonamide group are implicated in various hydrogen-bonding patterns that distinguish different polymorphic forms. researchgate.net An investigation into the polymorphism of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures) to identify any accessible polymorphic forms.

Co-crystallization is another important strategy in crystal engineering, used to modify the properties of an active pharmaceutical ingredient (API) by incorporating a second, pharmaceutically acceptable molecule (a coformer) into the crystal lattice. nih.govjpionline.org Sulfonamides are considered model co-crystal formers due to their strong hydrogen bonding capabilities. nih.govresearchgate.net This technique can be employed to create new solid forms with altered properties. jpionline.org Potential co-formers for this compound could include molecules with complementary hydrogen bonding sites, such as carboxylic acids or amides, leading to the formation of robust supramolecular synthons. nih.govacs.org

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed "fingerprint" of a molecule based on its characteristic vibrational modes. contractlaboratory.com These two methods are often complementary; FT-IR is sensitive to vibrations involving a change in dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule (e.g., non-polar, symmetric bonds). gatewayanalytical.com

For this compound, the vibrational spectra would be characterized by distinct bands corresponding to the functional groups present: the sulfonamide group (-SO₂NH₂) and the polysubstituted benzene ring.

Key expected vibrational modes include:

N-H Vibrations: The sulfonamide N-H stretching vibrations are typically observed in the 3400-3200 cm⁻¹ region. The presence of hydrogen bonding in the solid state would likely cause a red shift (lowering of frequency) of these bands. researchgate.netnih.gov

S=O Vibrations: The sulfonyl group gives rise to two characteristic and intense stretching bands: an asymmetric stretch (νₐₛ SO₂) typically near 1350-1300 cm⁻¹ and a symmetric stretch (νₛ SO₂) around 1160-1140 cm⁻¹. scispace.com

Aromatic Ring Vibrations: The C-H stretching modes of the phenyl ring are expected above 3000 cm⁻¹. researchgate.net Ring stretching vibrations (C=C) typically appear in the 1600-1450 cm⁻¹ region. researchgate.net

C-S and S-N Vibrations: The C-S and S-N stretching vibrations are generally found in the 950-800 cm⁻¹ range. researchgate.net

Halogen Vibrations: The vibrations involving the carbon-halogen bonds (C-F, C-Cl, C-Br) occur at lower frequencies, typically below 1200 cm⁻¹ for C-F and at progressively lower wavenumbers for C-Cl and C-Br.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (FT-IR / FT-Raman) |

| N-H Stretch | 3400 - 3200 | Strong in IR |

| Aromatic C-H Stretch | 3100 - 3000 | Moderate in IR, Strong in Raman |

| Asymmetric S=O Stretch (νₐₛ SO₂) | 1350 - 1300 | Strong in IR |

| Symmetric S=O Stretch (νₛ SO₂) | 1160 - 1140 | Strong in IR |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Moderate-Strong in IR & Raman |

| S-N Stretch | 950 - 860 | Moderate in IR |

| C-S Stretch | 850 - 650 | Moderate in IR |

| C-F Stretch | 1250 - 1000 | Strong in IR |

| C-Cl Stretch | 800 - 600 | Moderate in IR |

| C-Br Stretch | 650 - 500 | Moderate in IR |

Note: This table is a compilation of typical frequency ranges for the specified functional groups based on general spectroscopic data for benzenesulfonamides. researchgate.netscispace.comresearchgate.net

Applications of 4 Bromo 5 Chloro 2 Fluorobenzenesulfonamide As a Synthetic Building Block and Research Tool

Role in the Synthesis of Complex Organic Molecules

The compound serves as a key intermediate in the construction of more elaborate molecular architectures, particularly those with relevance to pharmaceuticals and heterocyclic chemistry.

The structural framework of 4-bromo-5-chloro-2-fluorobenzenesulfonamide is valuable in medicinal chemistry for building complex molecules. myskinrecipes.com Intermediates are semi-finished products used in the synthesis of a final product, such as a drug, to simplify the process and reduce costs. custchemvip.com The presence of multiple halogen atoms on the benzene (B151609) ring provides distinct reaction sites for sequential modifications, such as cross-coupling reactions, which are fundamental in constructing complex sulfonamide-based molecules. myskinrecipes.com

The sulfonyl functional group is a key feature in many pharmaceutical compounds. The precursor to the sulfonamide, 4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride, is a potent electrophile that readily participates in nucleophilic substitution reactions to form the sulfonamide linkage. cymitquimica.com Derivatives of this scaffold have been employed in research targeting kinase inhibitors, where the halogen and heterocyclic moieties can enhance binding affinity and metabolic stability. myskinrecipes.com The compound's utility as a foundational element allows chemists to develop a diverse range of advanced intermediates for further investigation.

Heterocyclic compounds are central to medicinal chemistry, and the development of efficient synthetic routes is a primary focus of organic chemistry. This compound provides a versatile platform for synthesizing important heterocyclic systems like quinazolines, indoles, and benzoxazoles.

Quinazolines: The synthesis of quinazolin-4-ones, a core structure in many bioactive compounds, can be achieved through methods like the base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction of ortho-fluorobenzamides. nih.gov The fluorine atom in this compound is activated by the adjacent electron-withdrawing sulfonyl group, making it a prime site for nucleophilic attack in a cyclization reaction to form a quinazoline-type ring.

Indoles: The synthesis of substituted indoles can be approached through various modern techniques, including visible-light-induced intramolecular C–N bond formation. rsc.org The bromine atom on the this compound scaffold is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can be used to build the necessary carbon framework before a subsequent cyclization step to form the indole (B1671886) ring. google.com

Benzoxazoles: Benzoxazoles are another important class of heterocycles. researchgate.net General syntheses often involve the condensation of ortho-aminophenols with various functional groups. nih.govnih.gov A molecule like this compound could be chemically modified—for instance, by converting the sulfonamide to an amine or another reactive group—to serve as the starting point for constructing a benzoxazole (B165842) ring system.

The table below summarizes potential synthetic applications of this scaffold for building key heterocyclic cores.

Table 1: Synthetic Utility in Heterocyclic Chemistry

| Heterocycle | Key Functional Group on Scaffold | Potential Synthetic Strategy |

|---|---|---|

| Quinazoline | 2-Fluoro | Nucleophilic Aromatic Substitution (SNAr) followed by intramolecular cyclization. nih.gov |

| Indole | 4-Bromo | Palladium-catalyzed cross-coupling to build side chain, followed by cyclization (e.g., Larock, Fischer). |

| Benzoxazole | 2-Fluoro / 5-Chloro | Modification of the sulfonamide group and subsequent condensation/cyclization reactions. nih.govnih.gov |

Development of Novel Catalytic Systems

The unique electronic and structural properties of this compound make it a candidate for research into new catalytic systems.

The development of novel ligands is crucial for advancing organometallic catalysis. Molecules containing heteroatoms with lone pairs of electrons, such as the nitrogen and oxygen atoms in the sulfonamide group, can act as coordination sites for metal centers. The electronic properties of the aromatic ring in this compound are heavily influenced by the three electron-withdrawing halogen atoms. This distinct electronic profile could be harnessed to modulate the behavior of a catalytic metal center, potentially leading to new reactivity or selectivity. While specific applications are not yet widely documented, its structure presents opportunities for exploration in ligand development.

C-H and C-F bond activation are frontier areas in chemical research, aiming to develop methods for the direct functionalization of these typically inert bonds. This compound serves as an interesting model substrate for such studies. It possesses a strong C-F bond and multiple C-H bonds in distinct chemical environments, influenced by the adjacent substituents. New catalytic systems designed for C-H or C-F activation could be tested on this molecule to probe their selectivity and efficiency. Success in selectively activating one of these bonds in the presence of the others would represent a significant advance in the field.

Material Science Applications

While primarily explored for its role in organic synthesis, the precursor molecule, 4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride, is noted as a valuable intermediate in material science. cymitquimica.com The incorporation of the this compound core into larger structures could lead to materials with unique properties. For example, the high content of heavy halogens (bromine and chlorine) could confer flame-retardant properties to polymers. Furthermore, the rigid, polar nature of the molecule and its ability to form hydrogen bonds via the sulfonamide N-H protons could be exploited to create structured organic materials or polymers with specific thermal or electronic properties.

Precursor for Fluorinated Polymers or Functional Materials

While direct polymerization of this compound itself has not been extensively documented in publicly available research, its structure suggests significant potential as a monomer or a key building block for the synthesis of novel fluorinated polymers and functional materials. The presence of bromine, chlorine, and fluorine atoms, along with the sulfonamide group, offers multiple reaction sites for polymerization and material functionalization.

The bromo and chloro substituents can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to introduce new organic moieties. This versatility allows for the incorporation of the this compound unit into polymer backbones or as pendant groups, thereby imparting specific properties to the resulting material. For instance, the high electronegativity and unique steric profile of the fluorine atom can enhance the thermal stability, chemical resistance, and specific electronic properties of the polymer.

The sulfonamide group can also participate in polymerization reactions, for example, through condensation with suitable difunctional monomers. Furthermore, the acidic nature of the sulfonamide proton can be exploited for post-polymerization modification, allowing for the introduction of ionic groups or other functionalities. The synthesis of fluorinated polymers is an active area of research, with applications ranging from high-performance plastics and elastomers to advanced coatings and membranes. pageplace.de The incorporation of the unique combination of functionalities present in this compound could lead to the development of materials with tailored properties for specialized applications.

Table 1: Potential Polymerization and Functionalization Reactions of this compound

| Reaction Type | Reactive Site(s) | Potential Outcome |

| Suzuki Coupling | Bromo, Chloro | Formation of C-C bonds, incorporation into polymer backbone |

| Stille Coupling | Bromo, Chloro | Formation of C-C bonds, synthesis of conjugated polymers |

| Buchwald-Hartwig Amination | Bromo, Chloro | Formation of C-N bonds, attachment of amine-containing groups |

| Nucleophilic Aromatic Substitution | Fluoro | Introduction of nucleophiles, potential for polymer grafting |

| Condensation Polymerization | Sulfonamide (N-H) | Formation of polyamide or polyether sulfone-like structures |

Application in Dye Chemistry or Electronic Materials (if relevant)

The structural motifs present in this compound are highly relevant to the fields of dye chemistry and electronic materials. Aromatic sulfonic acids and their derivatives are fundamental components in the synthesis of a wide array of dyes, including azo and anthraquinone (B42736) dyes. wikipedia.orgnih.govscience.gov The sulfonamide group can act as a key functional group for tuning the solubility and coloristic properties of a dye molecule. The halogen atoms on the aromatic ring can also influence the electronic properties and, consequently, the color of the dye. While specific examples of dyes synthesized directly from this compound are not readily found in the literature, its potential as a precursor is evident.

In the realm of organic electronic materials, benzenesulfonamide (B165840) derivatives are being explored for their utility in components such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). syngeneintl.com The electron-withdrawing nature of the sulfonyl group and the halogen atoms can significantly impact the electronic energy levels (HOMO and LUMO) of organic molecules. By incorporating the this compound moiety into larger conjugated systems, it is possible to fine-tune the electronic and photophysical properties of materials for specific device applications. The presence of multiple reactive sites allows for the systematic modification of the molecular structure to optimize performance in electronic devices.

Probes for Mechanistic Studies in Fluorine Chemistry

The single fluorine atom in this compound makes it a valuable tool for mechanistic studies in fluorine chemistry, particularly through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity. nih.govnih.gov The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it an excellent probe for studying reaction mechanisms and intermolecular interactions.

The presence of three different halogen atoms on the benzene ring makes this compound an interesting substrate for studying the mechanisms of nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgnih.govjuniperpublishers.com By reacting the compound with various nucleophiles, the relative reactivity of the different halogen leaving groups (F, Cl, Br) can be investigated. ¹⁹F NMR can be used to monitor the progress of the reaction in real-time, providing kinetic and mechanistic insights into the factors that govern the regioselectivity and rate of these important transformations. The distinct electronic and steric environment of the fluorine atom, influenced by the adjacent chloro and sulfonamide groups, would result in a unique ¹⁹F NMR signal that can be readily monitored.

Table 2: Properties of Halogen Substituents Relevant to Mechanistic Studies

| Halogen | Electronegativity (Pauling Scale) | C-X Bond Strength (in Benzene, kcal/mol) | Typical ¹⁹F NMR Chemical Shift Range (ppm) |

| Fluorine | 3.98 | 123 | -100 to -130 |

| Chlorine | 3.16 | 96 | N/A |

| Bromine | 2.96 | 81 | N/A |

The data in Table 2 highlights the differences between the halogen substituents, which would influence their behavior in chemical reactions and their detectability by spectroscopic methods. These differences can be exploited to gain a deeper understanding of fundamental chemical principles.

Future Directions and Emerging Research Avenues for 4 Bromo 5 Chloro 2 Fluorobenzenesulfonamide

Sustainable Synthesis Approaches (e.g., Green Chemistry Principles)

The future synthesis of 4-bromo-5-chloro-2-fluorobenzenesulfonamide will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. Traditional methods for preparing benzenesulfonamides often involve hazardous reagents like chlorosulfonic acid and volatile organic solvents. Emerging research focuses on creating more sustainable pathways.

Key areas of development include:

Aqueous Media Synthesis: Research has demonstrated the feasibility of synthesizing sulfonamides in water, which circumvents the need for organic solvents. rsc.org This approach often involves dynamic pH control and simplifies product isolation to mere filtration, significantly reducing waste. rsc.org

Catalyst-Free and Solvent-Free Reactions: Innovations are trending towards catalyst- and solvent-free conditions, which minimizes the process mass intensity (PMI). researchgate.net For instance, methods for the hydrosulfonylation of alkenes without catalysts or solvents are being explored, offering a greener path to related sulfonyl compounds. researchgate.net

Use of Safer Reagents: The oxidative chlorination of thiols or disulfides presents a viable alternative to the harsh conditions of direct chlorosulfonation. The use of reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) or systems like HNO₃/HCl/O₂ can provide the necessary sulfonyl chloride precursor under milder conditions. nih.gov

Recyclable Catalysts: For reactions that require catalysis, the development of magnetically retrievable nanocatalysts offers a path to efficient catalyst recovery and reuse, aligning with green chemistry goals of waste reduction. researchgate.net

Future research would aim to adapt these principles to the specific synthesis of this compound, likely starting from a corresponding thiol or aniline (B41778) precursor and utilizing green oxidation and amidation protocols.

| Parameter | Traditional Approach (e.g., Chlorosulfonation) | Potential Green Chemistry Approach |

|---|---|---|

| Reagents | Chlorosulfonic acid, Thionyl chloride | Oxidants (e.g., O₂, NaDCC), "Table Salt" for halogenation nih.gov |

| Solvents | Volatile Organic Compounds (VOCs) like Dichloromethane | Water rsc.org, Ethanol nih.gov, Deep Eutectic Solvents, or Solvent-Free researchgate.net |

| Catalyst | Often stoichiometric strong acids | Recyclable nanocatalysts, biocatalysts, or catalyst-free systems researchgate.net |

| Waste Profile | High; acidic and organic waste streams | Low; simplified workup, recyclable components |

| Safety | Use of highly corrosive and reactive chemicals | Milder reaction conditions, less hazardous materials |

High-Throughput Screening for Novel Reactivity or Applications

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries. For this compound, HTS presents a powerful tool to accelerate the discovery of new derivatives and identify novel biological activities. Instead of a one-by-one synthesis and testing approach, HTS allows for parallel processing of hundreds or thousands of reactions or assays.

Future HTS campaigns involving this scaffold could focus on two primary areas:

Discovering Novel Derivatives: The precursor, 4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride, can be screened against large libraries of amines or other nucleophiles in microtiter plates. This would rapidly generate a diverse collection of sulfonamide derivatives, which could then be assessed for desired properties.

Identifying New Biological Targets: this compound itself, along with a library of its derivatives, could be screened against a wide array of biological targets, such as enzymes (e.g., carbonic anhydrases, kinases) or receptors. nih.gov Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors, and HTS could efficiently determine the inhibitory profile of this specific substitution pattern against various isoforms. nih.gov

Emerging HTS technologies like native mass spectrometry screening offer the ability to directly measure protein-ligand interactions, providing data on binding affinity and stoichiometry in a high-throughput manner. nih.gov

| Step | Description | Technology |

|---|---|---|

| 1. Library Preparation | Dispensing 4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride into multi-well plates. | Acoustic liquid handling |

| 2. Reagent Addition | Addition of a diverse library of primary and secondary amines to the wells. | Robotic liquid handlers |

| 3. Reaction & Incubation | Incubation under controlled temperature to allow sulfonamide formation. | Automated incubators |

| 4. Analysis | Rapid analysis of reaction success and product formation in each well. | High-Throughput Mass Spectrometry (HT-MS), UPLC |

| 5. Data Processing | Automated analysis of results to identify "hits" (successful reactions). | Custom software, LIMS |

Integration with Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, particularly for reactions that are hazardous or difficult to control. The synthesis of aryl sulfonyl chlorides, key precursors to sulfonamides, often involves highly exothermic reactions and unstable intermediates. rsc.orgnih.gov Integrating the synthesis of this compound and its precursors into a flow chemistry platform is a promising avenue for safer, more efficient, and scalable production. mdpi.com

Key benefits of applying flow chemistry include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, preventing thermal runaway in highly exothermic chlorosulfonation or oxidation reactions. rsc.org

Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com

Scalability: Increasing production capacity is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. mdpi.com

Automation: Continuous systems can be fully automated, incorporating real-time monitoring and feedback loops to ensure consistent product quality and improve spacetime yield. mdpi.com

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Heat Transfer | Poor; limited by surface-area-to-volume ratio | Excellent; high surface-area-to-volume ratio |

| Safety Profile | Higher risk of thermal runaway and explosions | Inherently safer due to small reactor volume rsc.org |

| Process Control | Difficult to control temperature and mixing homogeneity | Precise control over residence time, temperature, and stoichiometry mdpi.com |

| Spacetime Yield | Lower (e.g., 0.072 g mL⁻¹ h⁻¹) mdpi.com | Significantly higher (e.g., 0.139 g mL⁻¹ h⁻¹) mdpi.com |

| Scalability | Complex and requires re-optimization | Straightforward (scaling out or continuous operation) |

Exploration of Bioisosteric Replacements in Related Scaffolds

In medicinal chemistry, bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a key strategy for optimizing drug candidates. tandfonline.com The sulfonamide group is a common pharmacophore, but it can sometimes be associated with metabolic liabilities or suboptimal physicochemical properties. nih.gov Future research on bioactive scaffolds incorporating the 4-bromo-5-chloro-2-fluorophenylsulfonyl moiety will undoubtedly explore bioisosteric replacements for the sulfonamide group to fine-tune these properties.

Common bioisosteres for the sulfonamide functional group include:

Sulfones: The sulfone group can be a good replacement, sometimes retaining potency while altering metabolic stability. The gem-dimethylsulfone has been used successfully to replace metabolically labile sulfonamides, exhibiting similar potency without the formation of problematic metabolites. nih.gov

Amides: While structurally similar, replacing a sulfonamide with an amide can drastically alter electronic and conformational properties, sometimes leading to a loss of potency but potentially improving other characteristics. nih.gov

Phosphine Oxides: These groups can mimic the tetrahedral geometry and hydrogen-bonding capabilities of sulfones and sulfonamides. chem-space.com

N-Acylsulfonamides: This group and its related bioisosteres provide opportunities to modulate acidity, permeability, and lipophilicity. nih.gov

The exploration of these replacements in a molecule containing the 4-bromo-5-chloro-2-fluorophenyl group would be a rational approach to lead optimization, aiming to improve pharmacokinetic profiles while maintaining or enhancing biological activity.

| Bioisostere | Rationale for Replacement | Potential Impact on Properties |

|---|---|---|

| gem-Dimethylsulfone | Increase metabolic stability, block metabolism at the sulfonamide nih.gov | Improved in vivo half-life, altered solubility |

| Sulfone | Retain tetrahedral geometry, remove H-bond donor | Changes in receptor binding interactions, reduced acidity |

| Amide | Change electronic profile and H-bonding pattern | Altered potency, permeability, and planarity nih.gov |

| Phosphine Oxide | Mimic tetrahedral geometry and H-bond acceptor capacity chem-space.com | Modulation of lipophilicity and binding interactions |

| N-Acylsulfonamide | Modulate acidity and introduce new substitution vectors nih.gov | Changes in pKa, solubility, and permeability |

Advanced Spectroscopic Probes for in situ Reaction Monitoring

The development of advanced spectroscopic techniques for real-time, in situ reaction monitoring is a cornerstone of modern process chemistry. These Process Analytical Technologies (PAT) provide deep mechanistic insights, enable precise process control, and ensure reaction safety and efficiency. For a molecule like this compound, which contains a fluorine atom, certain spectroscopic methods are particularly powerful.

Future research will focus on applying these probes to monitor its synthesis:

Online ¹⁹F NMR Spectroscopy: The presence of a fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is an exceptionally sensitive and clean technique with a wide chemical shift range. It can be used online, particularly in flow chemistry setups, to monitor the conversion of the 4-bromo-5-chloro-2-fluorophenyl precursor into the sulfonyl chloride and subsequently into the final sulfonamide product without interference from other protons. nih.gov This allows for real-time optimization of reaction conditions.

Raman and IR Spectroscopy: Fiber-optic Raman and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) probes can be inserted directly into a reaction vessel to track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational frequencies. This is invaluable for determining reaction kinetics and endpoints.

Rotational Spectroscopy: In a research context, techniques like rotational spectroscopy can provide ultra-precise information on the gas-phase conformational preferences and structures of the final sulfonamide product and its precursors, which can be correlated with computational models to understand intramolecular forces. mdpi.com

The integration of these in situ monitoring tools, especially ¹⁹F NMR, into a continuous flow synthesis platform for this compound represents a state-of-the-art approach to chemical manufacturing.

| Technique | Applicability to Target Synthesis | Information Gained |

|---|---|---|

| Online ¹⁹F NMR | Excellent, due to the fluorine atom in the scaffold nih.gov | Quantitative conversion, intermediate detection, real-time kinetics |

| ATR-FTIR | Good; monitors functional group changes (e.g., S=O stretch) | Reaction progress, endpoint determination, kinetics |

| Raman Spectroscopy | Good; complementary to IR, excellent for aqueous media | Molecular fingerprint changes, reactant/product concentrations |

| Rotational Spectroscopy | High-resolution structural analysis of isolated products mdpi.com | Precise molecular geometry, conformational analysis, intramolecular interactions |

Q & A

Q. How do solvent polarity and pH influence the compound’s solubility and aggregation behavior?

- Methodological Answer : Solubility parameters (Hansen solubility sphere) are determined via turbidimetry in 20+ solvents. Dynamic Light Scattering (DLS) identifies aggregation thresholds (≥1 mM in DMSO-water mixtures). pH-dependent studies (2–12) show sulfonamide deprotonation (pKa ~10) enhances aqueous solubility, critical for formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.